Product packaging for Delavayine C(Cat. No.:)

Delavayine C

Cat. No.: B1247968
M. Wt: 294.37 g/mol
InChI Key: VKYXNMSSDYZTNF-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Natural Occurrence and Botanical Source: Incarvillea delavayi as a Research Focus

Delavayine C, along with its counterpart Delavayine B, was first isolated from the methanol (B129727) extract of the aerial parts of Incarvillea delavayi. researchgate.net This herbaceous perennial, also known as Hardy Gloxinia or Chinese Trumpet Flower, is native to the mountainous regions of southwestern China. gardenia.net I. delavayi is a member of the Bignoniaceae family and is recognized for its striking trumpet-shaped flowers and lush, fern-like foliage. gardenia.netjelitto.com

Phytochemical investigations of I. delavayi have revealed a rich and diverse array of chemical constituents, including other monoterpene alkaloids such as Delavayine A, Incarvillateine (B1241254), and various other compounds. researchgate.netresearchgate.net The presence of these structurally unique alkaloids has made I. delavayi a focal point for natural product research. researchgate.netresearchgate.net

Contextualization within the Broader Field of Naturally Occurring Alkaloids

Alkaloids are a vast and diverse group of naturally occurring chemical compounds that contain at least one nitrogen atom. nih.gov They are biosynthesized from amino acids and are classified based on their molecular structure. nih.gov The indole (B1671886) alkaloids, to which this compound belongs, are one of the largest classes of alkaloids, with over 4,100 known compounds. wikipedia.org

The structural complexity of monoterpene indole alkaloids, arising from the fusion of an indole nucleus with a monoterpene unit, has long captured the attention of chemists and pharmacologists. rsc.org Research in this area continues to uncover novel structures and explore the biosynthetic pathways that lead to this remarkable chemical diversity. The study of compounds like this compound contributes to our understanding of the intricate chemical ecology of plants and holds potential for future applications.

Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C16H24NO4+
Classification Actinidine-type monoterpene alkaloid

Table 1. Key properties of the chemical compound this compound. vulcanchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H24NO4+ B1247968 Delavayine C

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H24NO4+

Molecular Weight

294.37 g/mol

IUPAC Name

4-[4-(dimethoxymethyl)-7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-2-ium-2-yl]butanoic acid

InChI

InChI=1S/C16H23NO4/c1-11-6-7-12-13(11)9-17(8-4-5-15(18)19)10-14(12)16(20-2)21-3/h9-11,16H,4-8H2,1-3H3/p+1

InChI Key

VKYXNMSSDYZTNF-UHFFFAOYSA-O

Canonical SMILES

CC1CCC2=C(C=[N+](C=C12)CCCC(=O)O)C(OC)OC

Synonyms

delavayine C

Origin of Product

United States

Isolation and Spectroscopic Elucidation Methodologies of Delavayine C

Extraction and Purification Protocols for Delavayine C Research

The initial step in studying this compound involves its careful extraction from its natural source, the plant Incarvillea delavayi, and subsequent purification to isolate it from a complex mixture of other metabolites. nih.govresearchgate.net

Solvent-Based Extraction Techniques

The isolation of this compound begins with solvent-based extraction from the aerial parts of Incarvillea delavayi. nih.govvulcanchem.com The choice of solvent is critical for efficiently extracting the target class of compounds while minimizing the co-extraction of undesirable substances.

For the class of monoterpene alkaloids, including this compound, methanol (B129727) (MeOH) has been successfully employed. nih.gov The dried and powdered plant material is subjected to extraction with methanol, a polar solvent capable of solubilizing a wide range of alkaloids. scielo.org.co The general principle of solvent extraction relies on the differential solubility of plant constituents. thermopedia.com Techniques such as maceration, where the plant material is soaked in the solvent for an extended period, or Soxhlet extraction, which uses continuous percolation of a warm solvent, are commonly utilized to maximize the yield of the crude extract. scielo.org.co The resulting solution, rich in various phytochemicals, is then concentrated under reduced pressure to yield a crude methanol extract, which serves as the starting point for purification.

Chromatographic Separation Methods for Alkaloid Enrichment

Chromatography is a fundamental biophysical technique for the separation and purification of individual components from a mixture. nih.gov The crude extract obtained from Incarvillea delavayi contains a multitude of compounds, from which this compound must be separated. This is achieved through a multi-step chromatographic process that leverages the different physicochemical properties of the molecules, such as polarity, size, and charge. thermopedia.comnih.gov

A typical purification sequence for alkaloids like this compound involves several types of column chromatography: researchgate.net

Silica (B1680970) Gel Chromatography: This is a form of adsorption chromatography where the stationary phase is polar (silica gel) and the mobile phase is a less polar solvent system. nih.gov Compounds separate based on their polarity; less polar compounds elute faster, while more polar compounds, like alkaloids, are retained longer on the column. A gradient of solvents with increasing polarity is often used to elute the bound compounds sequentially.

MCI Gel Chromatography: This involves a non-polar stationary phase, often a styrene-divinylbenzene copolymer, making it a type of reversed-phase chromatography. It is effective for separating compounds based on hydrophobicity.

Sephadex LH-20 Chromatography: This technique utilizes a modified dextran (B179266) gel that allows for separation based on a combination of molecular size (size-exclusion) and polarity (adsorption/partition). It is particularly useful for separating alkaloids from other classes of compounds like flavonoids and tannins.

Semi-preparative High-Performance Liquid Chromatography (HPLC): As a final purification step, semi-preparative HPLC is often employed to isolate the target compound to a high degree of purity. researchgate.net This method uses high pressure to pass the mobile phase through a column packed with very fine particles, providing high resolution and efficiency. Reversed-phase columns (e.g., C18) are commonly used for alkaloid purification.

The following table summarizes the chromatographic techniques used in the isolation of alkaloids from Incarvillea delavayi.

Chromatographic TechniquePrinciple of SeparationRole in Purification
Silica Gel Column Chromatography Adsorption (Normal-Phase)Initial fractionation of crude extract based on polarity.
MCI Gel Column Chromatography Adsorption (Reversed-Phase)Separation based on hydrophobicity.
Sephadex LH-20 Size-Exclusion & AdsorptionRemoval of different classes of compounds (e.g., tannins).
Semi-preparative HPLC High-Resolution AdsorptionFinal purification of this compound to achieve high purity.

Advanced Spectroscopic Methods for Structural Assignment

Once a pure sample of this compound is obtained, its molecular structure is determined using a combination of advanced spectroscopic techniques. nih.gov These methods provide detailed information about the connectivity of atoms, the molecular formula, and the three-dimensional arrangement (stereochemistry).

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. msu.edu For a novel compound like this compound, a suite of NMR experiments is required to piece together its structure. nih.gov

¹H NMR (Proton NMR): This experiment identifies all the unique proton environments in the molecule. The chemical shift (δ) of each signal indicates the electronic environment of the proton, while the splitting pattern (multiplicity) reveals the number of neighboring protons, helping to establish connectivity.

¹³C NMR (Carbon NMR): This spectrum shows signals for all unique carbon atoms. libretexts.org The chemical shift of each carbon provides information about its functional group (e.g., C=O, C-N, C=C). Broadband decoupling is typically used to simplify the spectrum by removing C-H coupling, resulting in each unique carbon appearing as a single line. libretexts.org

2D NMR Experiments: To assemble the complete structure, two-dimensional NMR experiments are crucial.

COSY (Correlation Spectroscopy): Reveals proton-proton (¹H-¹H) couplings, identifying adjacent protons within a spin system.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded carbon and proton atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is critical for connecting different fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close to each other in space, which helps in determining the relative stereochemistry of the molecule. researchgate.net

The table below shows typical chemical shift ranges for functional groups expected in an actinidine-type alkaloid like this compound.

Functional Group¹H NMR Chemical Shift (ppm)¹³C NMR Chemical Shift (ppm)
Aliphatic CH, CH₂, CH₃ 0.9 - 2.510 - 60
CH-N (Aliphatic) 2.5 - 4.540 - 70
CH-O (Ether/Alcohol) 3.3 - 4.550 - 90
Olefinic C=CH 4.5 - 6.5100 - 150
Carbonyl C=O N/A170 - 210

Mass Spectrometry (MS) Applications in Structural Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. neu.edu.tr For structural elucidation, high-resolution mass spectrometry (HRMS) is indispensable as it provides a highly accurate mass measurement of the parent ion. spectroscopyonline.com This accuracy allows for the unambiguous determination of the molecular formula.

For this compound, the molecular formula has been reported as C₁₆H₂₄NO₄⁺. vulcanchem.com HRMS would be used to confirm this by measuring the exact mass of the molecular ion and comparing it to the calculated mass for this formula. The process involves ionizing the sample, accelerating the resulting ions, and deflecting them in a magnetic field. libretexts.org The degree of deflection is dependent on the m/z ratio, allowing for precise mass determination. libretexts.org Tandem MS (MS/MS) experiments can also be performed, where the parent ion is fragmented and the masses of the fragments are analyzed to provide further structural clues. researchgate.net

Chiroptical Spectroscopy for Stereochemical Elucidation

This compound possesses multiple chiral centers, meaning it can exist as one of many possible stereoisomers. tiprpress.com Determining the absolute configuration (the precise 3D arrangement of atoms) at each chiral center is a final, critical step in structural elucidation. Chiroptical spectroscopy, which measures the differential interaction of a chiral molecule with left and right circularly polarized light, is the primary method for this purpose. polimi.itnih.gov

Electronic Circular Dichroism (ECD) is a key technique in this area. nih.gov The process involves:

Experimental Measurement: The ECD spectrum of the isolated this compound is recorded.

Computational Modeling: The theoretical ECD spectra for all possible stereoisomers of the proposed structure are calculated using quantum chemical methods, such as time-dependent density functional theory (TD-DFT).

Comparison: The experimental spectrum is compared to the calculated spectra. A match between the experimental spectrum and the calculated spectrum for one specific stereoisomer allows for the confident assignment of the absolute configuration of this compound. nih.gov This combination of experimental data and theoretical calculation is a powerful, non-empirical approach for stereochemical assignment. nih.gov

Chemical Synthesis and Synthetic Methodologies for Delavayine C and Analogues

Retrosynthetic Analysis of the Delavayine C Scaffold

Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available precursors through a series of logical bond disconnections, known as transforms, which correspond to reliable forward chemical reactions. amazonaws.comias.ac.inicj-e.org For the this compound scaffold, a primary disconnection targets the core heterocyclic system.

A key strategic approach involves a hetero [6+3] cycloaddition reaction. acs.orgresearchgate.net This disconnection simplifies the complex piperidine-fused bicyclic core into two more manageable fragments: a fulvene (B1219640) derivative and an azomethine ylide derived from an N-alkylidene glycine (B1666218) ester. acs.orgresearchgate.net This strategy is particularly powerful as it constructs the key nine-membered ring containing the nitrogen heteroatom in a single, convergent step.

Further disconnections would focus on the functional group interconversions and the synthesis of the requisite fulvene and glycine ester starting materials. This retrosynthetic blueprint highlights a convergent and efficient pathway to the Delavayine framework, with the cycloaddition reaction being the central and complexity-building step.

Retrosynthetic Step Target Bond/Fragment Precursor Fragments Corresponding Forward Reaction
1 researchgate.netPyrindine coreFulvene derivative, N-Alkylidene Glycine EsterHetero [6+3] Cycloaddition
2 Substituted FulveneSimpler aromatic/aliphatic precursorsStandard functional group manipulations
3 N-Alkylidene Glycine EsterGlycine ethyl ester, corresponding aldehydeCondensation

Total Synthesis Approaches to this compound

Total synthesis is the complete chemical synthesis of a complex molecule, often a natural product, from simple, commercially available starting materials. wikipedia.org The pursuit of a total synthesis for this compound has led to the development of several distinct and innovative strategies.

One notable approach utilized a photochemical-initiated cascade cyclization to construct the core structure. lsu.edu This method centers on a photo-SN1 reaction which generates a key intermediate that subsequently undergoes a series of cyclizations to form the intricate polycyclic system of the alkaloid. lsu.edu Another successful route achieved the first enantioselective total synthesis of (−)-Delavayine, along with other related hasubanan (B79425) alkaloids, providing access to the naturally occurring, stereochemically pure compound. capes.gov.br

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. fiveable.melibretexts.org A highly effective method for assembling the core framework of this compound involves a hetero [6+3] cycloaddition. acs.orgresearchgate.net This reaction occurs between a 6π-electron system (a fulvene) and a 3-atom, 4π-electron component (an azomethine ylide). researchgate.net

Specifically, the reaction of an N-benzylidene glycine ethyl ester with a fulvene derivative leads to the formation of researchgate.netpyrindine adducts with high stereoselectivity. acs.orgresearchgate.net This cycloaddition efficiently constructs the nine-membered heterocyclic ring system that is characteristic of Delavayine and the related incarvillateine (B1241254) alkaloids. acs.orgccu.edu.tw The reaction's efficiency and stereochemical control make it a cornerstone in the synthesis of the Delavayine scaffold.

Table 3.2.1: Key Features of the Hetero [6+3] Cycloaddition for Delavayine Framework

Reactant 1 (6π system) Reactant 2 (4π system) Product Core Structure Significance
Substituted FulveneN-Alkylidene Glycine Ester (Azomethine Ylide) researchgate.netPyrindineEfficient and stereoselective formation of the nine-membered heterocyclic ring. acs.orgresearchgate.net

Achieving the correct three-dimensional arrangement of atoms (stereochemistry) is a critical challenge in the synthesis of natural products. The first enantioselective total synthesis of (−)-Delavayine was a landmark achievement that established its absolute stereochemistry. capes.gov.br This synthesis employed a strategy that allowed for the precise control of the chiral centers within the molecule.

The approach by Herzon and colleagues provided an efficient entry into the hasubanan class of alkaloids, including (−)-Delavayine. capes.gov.bracs.org While specific details of the chiral induction method are proprietary to the research, the success of the synthesis demonstrates a sophisticated application of modern asymmetric synthesis techniques to control the formation of multiple stereocenters during the construction of the complex polycyclic framework. ethz.ch

Cascade reactions, also known as domino or tandem reactions, are processes involving at least two consecutive reactions where the product of the first step becomes the substrate for the next, all occurring in a single pot. wikipedia.org20.210.105 These reactions are highly efficient in terms of atom economy, time, and resource management. 20.210.105nih.gov

A synthetic approach toward this compound has effectively utilized this concept through a photochemical strategy. lsu.edu The synthesis employs a photo-SN1 reaction to generate a triplet phenyl cation intermediate. This highly reactive species initiates a cascade of cyclization events, rapidly assembling the complex core of the Delavayine molecule in a single operation. lsu.edu This method showcases the power of cascade reactions to build molecular complexity efficiently from a relatively simple precursor.

Stereoselective Synthesis Strategies for this compound

Development of Novel Synthetic Strategies Inspired by this compound

The structural challenge posed by this compound has not only been a target for total synthesis but also a source of inspiration for the development of new synthetic methods. The exploration of reactions to build its unique framework has led to the refinement and expansion of cycloaddition chemistry.

Following the initial development of the hetero [6+3] cycloaddition for the racemic synthesis of the Delavayine framework, research efforts turned towards rendering this transformation enantioselective. researchgate.net The development of catalytic enantioselective reactions is a major goal in modern organic chemistry, aiming to produce chiral molecules using only a small amount of a chiral catalyst. rsc.org

Inspired by the Delavayine synthesis, researchers developed the first catalytic enantioselective [6+3] cycloaddition of azomethine ylides with fulvenes. researchgate.net This was a significant advancement, as catalytic enantioselective higher-order cycloadditions (those involving more than 8π electrons) were rare. researchgate.net By employing chiral catalysts, it became possible to control the stereochemical outcome of the cycloaddition, providing a direct route to enantioenriched piperidine (B6355638) derivatives that form the core of Delavayine and related compounds. researchgate.netnih.gov This demonstrates a direct evolution from a natural product synthesis problem to the creation of a new, broadly applicable catalytic method.

Functional Group Interconversions in Scaffold Modification

The synthesis of complex natural products like the hasubanan alkaloids, including (-)-Delavayine, often relies on a strategy of late-stage diversification. This approach involves the creation of a common core structure which is then modified through various functional group interconversions (FGIs) to yield a range of analogues. This methodology is not only efficient but also allows for the systematic exploration of structure-activity relationships.

A pivotal concept in the synthesis of these complex molecules is "substrate-modified functional group reactivity". researchgate.netresearchgate.netnih.gov This principle acknowledges that the reactivity of a specific functional group can be significantly altered by the structural and electronic properties of the complex molecular scaffold to which it is attached. researchgate.netnih.gov This deviation from predicted reactivity, based on simpler model systems, necessitates a deep understanding of the unique chemical environment of each synthetic intermediate. researchgate.netnih.gov

Key synthetic strategies for hasubanan alkaloids demonstrate the power of FGI in scaffold modification. For instance, a unified strategy by the Zhu group enables access to three distinct subclasses of hasubanan alkaloids from a common tricyclic intermediate. dntb.gov.uanih.gov The divergence is achieved by implementing different intramolecular C-N bond-forming reactions, a testament to the versatility of the core structure. dntb.gov.uanih.gov

Specific examples of FGIs employed in the synthesis of hasubanan and cepharatine alkaloids include:

Redox Adjustments : Syntheses frequently involve a series of oxidation and reduction steps to install the correct oxidation states at various positions on the alkaloid framework. acs.org Herzon’s synthesis of (-)-Delavayine and other hasubanans features a critical benzylic oxidation step. caltech.edu Similarly, the conversion of an alkene to a peroxy intermediate using Co(acac)₂ and subsequent reduction is used to install a hydroxyl group. caltech.edu

Rearrangements : The hasubanan scaffold itself can undergo modification. Under mild conditions, the hasubanan framework can rearrange to form the isomeric cepharatine skeleton. nih.gov This transformation, proposed to proceed via an aziridinium (B1262131) intermediate, represents a significant scaffold alteration achieved through a cascade of bond-breaking and bond-forming events. nih.gov

Cyclization Precursors : FGIs are crucial for setting up key cyclization reactions. In one approach, a reductive cleavage of a C9-N bond followed by bromination and elimination generates an enone, which then undergoes a spontaneous intramolecular Michael addition by a pendant amine to form the characteristic aza-[4.4.3]-propellane core. caltech.edu

These examples underscore the strategic application of FGIs not just to alter peripheral functional groups but also to fundamentally modify the polycyclic core, enabling the synthesis of diverse alkaloid structures from a shared precursor.

Mechanistic Investigations of this compound Synthetic Pathways

Elucidating the reaction mechanisms behind the formation of the complex hasubanan skeleton is critical for optimizing existing synthetic routes and designing new ones. The construction of the aza-[4.4.3]-propellane core, often featuring a quaternary carbon stereocenter, involves intricate and highly stereospecific reactions whose outcomes are governed by subtle mechanistic factors. researchgate.netresearchgate.net

Key synthetic pathways, each with unique mechanistic considerations, include:

Oxidative Phenolic Coupling : A biomimetic approach that mimics the proposed biosynthesis of hasubanan alkaloids, involving the coupling of tyrosine-derived building blocks. caltech.edu

Intramolecular aza-Michael Reaction : This reaction is frequently used to close the final ring of the propellane core, with its regioselectivity being a key point of investigation. researchgate.netresearchgate.net

Diastereoselective Nucleophilic Additions : The first enantioselective total synthesis of (-)-Delavayine, by Herzon and coworkers, hinged on a highly diastereoselective addition of an alkynyl lithium species to a chiral N-methyl iminium ion intermediate. nih.govjst.go.jpnih.gov

Unexpected reaction pathways are often discovered during these syntheses. For example, an attempted acid-promoted cyclization by the Castle group resulted in a pinacol-like rearrangement, leading to the formation of an "isohasubanan" scaffold instead of the desired hasubanan core. acs.org Such discoveries highlight the complexity of reaction pathways in multifunctional structures and provide valuable mechanistic insights. researchgate.netacs.org

Synthetic StrategyKey Mechanistic FeatureTarget Alkaloid(s)Reference(s)
Herzon SynthesisDiastereoselective addition of alkynyl lithium to an iminium ion.(-)-Hasubanonine, (-)-Runanine, (-)-Delavayine nih.govjst.go.jpnih.gov
Zhu Divergent SynthesisLate-stage, pathway-dependent C-N bond formation (e.g., aza-Michael).(-)-Cepharamine, (-)-Cepharatines A/C, (-)-Sinoracutine dntb.gov.uanih.gov
Castle SynthesisAttempted acid-promoted cyclization leading to unexpected pinacol-like rearrangement.Isohasubanan Alkaloids researchgate.netacs.org
Ibuka/Kitano StrategyIntramolecular aminocyclization onto an enone.(±)-Hasubanonine, (±)-Delavayine caltech.edu

Computational Chemistry in Reaction Mechanism Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for probing the mechanisms of complex organic reactions involved in alkaloid synthesis. frontiersin.org It allows researchers to visualize transition states, calculate activation energy barriers, and rationalize experimental observations such as stereoselectivity and reactivity. frontiersin.orgacs.orgresearchgate.net

In the context of hasubanan alkaloid synthesis, computational studies have provided critical insights:

Structure Verification : When unexpected products are formed, such as in the case of the isohasubanan alkaloids, computational methods can be vital for structure confirmation. GIAO (Gauge-Independent Atomic Orbital) ¹³C NMR calculations were used to definitively establish the structure of the rearranged products, resolving experimental ambiguity. acs.org

Understanding Selectivity : DFT calculations have been employed to elucidate the origin of enantioselectivity in reactions, for example, by modeling the transition states in reactions involving chiral catalysts. researchgate.net This allows for a rational understanding of how a catalyst controls the stereochemical outcome of a reaction.

Predicting Feasibility : By calculating the energy profiles of different potential reaction pathways, computational chemistry can help predict which pathway is energetically more favorable. frontiersin.org This is particularly useful in complex cascade reactions where multiple outcomes are possible.

Explaining Reactivity : DFT calculations have been used to create models consistent with experimental data to explain observed reactivity trends and the influence of various substituents on the reaction mechanism. acs.org

These computational approaches provide a molecular-level understanding that complements experimental findings, guiding the development of more efficient and selective synthetic routes. frontiersin.org

Experimental Probing of Reaction Intermediates

The direct experimental detection of reaction intermediates in complex syntheses is a formidable challenge due to their high reactivity and short lifetimes. nih.govnih.gov In many of the synthetic routes toward Delavayine and its analogues, intermediates are proposed based on the final product structures and established mechanistic principles, but are not directly observed or isolated. nih.gov

For instance, the rearrangement of the hasubanan core to the cepharatine scaffold is hypothesized to involve a transient aziridinium ion, a plausible but unisolated intermediate. nih.gov Similarly, the pinacol-like rearrangement that leads to isohasubanans proceeds through proposed cationic intermediates that have not been experimentally trapped. acs.org

Despite these challenges, modern analytical techniques offer powerful methods for probing these elusive species:

Advanced NMR Spectroscopy : Techniques like Chemical Exchange Saturation Transfer (CEST) NMR and Exchange Spectroscopy (EXSY) are designed to detect and characterize low-abundance, transient species that are in rapid equilibrium with more stable, observable compounds. nih.govnih.gov While not yet reported specifically for Delavayine synthesis, these methods are state-of-the-art for unraveling complex reaction mechanisms in solution. nih.gov

Mass Spectrometry : Electrospray ionization mass spectrometry (ESI-MS) can be used to gently transfer ions from solution to the gas phase, sometimes allowing for the detection of transient intermediates.

Exhaustive Product Analysis : Detailed structural characterization of all reaction products, including unexpected side products, by extensive 1D and 2D NMR experiments provides crucial indirect evidence about the mechanistic pathways and the intermediates involved. acs.org

While the direct observation of every intermediate in a complex total synthesis remains rare, the combination of rational mechanistic proposals, detailed product analysis, and the application of advanced spectroscopic and computational tools allows chemists to build a detailed and confident picture of the reaction pathways.

Biosynthetic Pathway Investigations of Delavayine C

Proposed Biogenetic Routes to Actinidine-Type Monoterpene Alkaloids

The biosynthesis of Delavayine C is intrinsically linked to the formation of its core scaffold, an actinidine-type monoterpene pyridine (B92270) alkaloid. The prevailing hypothesis suggests that these alkaloids originate from iridoid glycosides (IGs). nih.gov Iridoids are a class of monoterpenoids characterized by a cyclopentanopyran skeleton, which are themselves derived from the mevalonic acid (MVA) or the methylerythritol phosphate (B84403) (MEP) pathway, starting from primary metabolites like geranyl pyrophosphate (GPP).

The proposed biogenetic route posits that iridoids undergo a series of transformations, including cleavage of the cyclopentane (B165970) ring to form a dialdehyde (B1249045) intermediate known as an iridodial (B1216469). antwiki.org This reactive intermediate can then condense with an ammonia (B1221849) source, which is readily available in plant tissues, to form the characteristic pyridine ring of the actinidine (B1206135) skeleton. antwiki.org This process involves cyclization and aromatization steps to yield actinidine. While this general pathway is widely accepted, alternative precursors such as L-citronellal have also been proposed for actinidine formation in some biological systems. wikipedia.org

For more complex alkaloids within the Incarvillea genus, such as Delavatine A, a proposed pathway involves the dimerization of two iridoid precursors. rsc.orgrsc.org Other related alkaloids, like Incargranine A, are thought to be constructed from shikimate-derived C6C2 units linked by an ornithine-derived C4N moiety, highlighting the diverse biosynthetic strategies employed by these plants. rsc.org this compound, being a derivative of actinidine, is believed to follow the iridoid-to-actinidine route, with subsequent tailoring reactions to install its unique functional groups.

Enzyme-Mediated Transformations in this compound Biosynthesis

The conversion of simple precursors into the complex structure of this compound is orchestrated by a suite of highly specific enzymes. While the complete enzymatic cascade for this compound remains to be fully characterized, research into related monoterpene indole (B1671886) alkaloids (MIAs), which share the iridoid precursor secologanin, provides significant insights into the types of enzymes likely involved. biorxiv.orgrsc.org

Identification and Characterization of Key Biosynthetic Enzymes

The biosynthesis of monoterpene alkaloids is a classic example of a modular pathway involving several key enzyme families.

Terpene Synthases (TPS): These enzymes are responsible for the initial cyclization of geranyl pyrophosphate (GPP) to form the foundational monoterpene skeletons. In related species like Valeriana officinalis, which also produces actinidine, terpene synthases have been identified that are crucial for the biosynthesis of other terpenoid compounds. researchgate.net

Cytochrome P450 Monooxygenases (CYP450s): This superfamily of enzymes is critical for performing a wide array of oxidative reactions, including hydroxylations, epoxidations, and ring rearrangements. They are instrumental in modifying the iridoid scaffold and are likely involved in the later "tailoring" steps that differentiate this compound from actinidine.

Dehydrogenases/Reductases: These enzymes, often belonging to the short-chain dehydrogenase/reductase (SDR) or aldo-keto reductase (AKR) families, play a vital role in the oxidation and reduction steps necessary for forming and modifying the alkaloid core. For instance, the conversion of iridoid intermediates and the final steps of pyridine ring formation would require such enzymatic activities. biorxiv.org

Synthases: Enzymes like strictosidine (B192452) synthase (STR) in MIA biosynthesis catalyze the crucial Pictet-Spengler reaction, which condenses an amine (like tryptamine) with an aldehyde (secologanin). nih.gov An analogous, though distinct, synthase is hypothesized to catalyze the condensation of the iridodial intermediate with ammonia to form the actinidine core.

Substrate Specificity and Catalytic Mechanisms of Relevant Enzymes

Enzymes in alkaloid biosynthesis are renowned for their high substrate specificity and complex catalytic mechanisms. For example, CYP450s achieve their catalytic diversity through a heme-containing active site that activates molecular oxygen to perform specific oxidations on complex substrates. The mechanism typically involves substrate binding, reduction of the heme iron, oxygen binding, and subsequent formation of a highly reactive ferryl-oxo species that performs the oxidation.

Similarly, the reductases involved often utilize cofactors like NADPH or NADH to deliver hydride ions for stereospecific reductions. biorxiv.org The proposed cyclization and aromatization reactions to form the pyridine ring from the iridodial intermediate are thought to be enzyme-catalyzed, ensuring the correct regiochemistry and stereochemistry of the final product, although spontaneous, non-enzymatic reactions under certain conditions have also been noted. antwiki.org The precise mechanisms and substrate preferences of the enzymes in the this compound pathway await their isolation and characterization from Incarvillea delavayi.

Isotopic Labeling Studies in Biosynthetic Pathway Delineation

Isotopic labeling is a powerful and definitive technique for tracing the flow of atoms from primary metabolites into complex natural products. By feeding an organism with a precursor molecule enriched with a stable or radioactive isotope (e.g., ¹³C, ¹⁴C, ²H, ¹⁵N), researchers can track the incorporation of the label into the final product using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS).

While specific labeling studies on this compound have not been published, experiments on its core structure, actinidine, have provided crucial evidence for its biogenetic origins. In one key study, feeding rove beetles with ¹³C-labeled D-glucose and mevalolactone demonstrated that the carbon skeleton of actinidine is derived from the mevalonic acid pathway. researchgate.net The observed labeling pattern in the resulting actinidine molecules allowed researchers to map the positions of the incorporated carbon atoms, confirming the terpenoid origin.

Similar strategies have been applied to elucidate the biosynthesis of other complex alkaloids. For instance, deuterium-labeled tryptamine (B22526) was used to probe the MIA pathway in Catharanthus roseus, biorxiv.org and other labeling experiments have been foundational in establishing the biosynthetic pathways for various alkaloids in the Incarvillea genus and beyond. rsc.orgrsc.orgcaltech.edu A future isotopic labeling study on this compound in Incarvillea delavayi, likely using ¹³C-labeled geranyl pyrophosphate or iridoid precursors, would be the definitive method to confirm its biosynthetic route.

Structural Modification and Analogue Design in Delavayine C Research

Rationale for Rational Design of Delavayine C Analogues

The primary motivation for the rational design of this compound analogues stems from the significant biological activities reported for the broader family of hasubanan (B79425) alkaloids. These natural products are known to possess a range of effects, including antiviral, antimicrobial, and opioid receptor binding activities. sci-hub.se Specifically, related compounds such as Delavayine A have demonstrated notable antinociceptive (pain-relieving) properties. researchgate.net

Rational analogue design seeks to achieve several key objectives:

Elucidation of Structure-Activity Relationships (SAR): By systematically altering specific functional groups and stereocenters of the this compound scaffold, researchers can identify the precise molecular features responsible for its biological activity. researchgate.net This knowledge is fundamental to understanding its mechanism of action.

Enhancement of Biological Potency: Strategic modifications aim to create derivatives with improved efficacy compared to the parent natural product.

Optimization of Pharmacological Profiles: Analogue synthesis can address aspects like metabolic stability, bioavailability, and selectivity for specific biological targets, which are crucial for the development of viable therapeutic agents.

Probing Biological Mechanisms: Novel analogues can serve as chemical probes to investigate the physiological pathways and molecular targets through which this compound exerts its effects.

The synthesis of a series of related hasubanan alkaloids, including this compound, (-)-Hasubanonine, (-)-Runanine, and (+)-Periglaucine B, provides a direct platform for comparing structurally similar compounds and deciphering the roles of their unique substitution patterns. sci-hub.seacs.org

Synthetic Access to Structurally Diverse this compound Derivatives

The complex, tetracyclic propellane core of this compound presents a formidable synthetic challenge. sci-hub.se The development of efficient and adaptable synthetic routes is paramount to accessing a diverse range of analogues for research.

Control over regioselectivity (where a reaction occurs) and stereoselectivity (the 3D arrangement of the product) is the cornerstone of modern synthetic chemistry. In the context of this compound, enantioselective total synthesis has been a major focus. acs.org A key strategy for assembling the complex core involves a highly diastereoselective cascade reaction. sci-hub.se

This approach features the addition of a substituted aryl acetylide to a complex, cyclic iminium ion. sci-hub.se This step is followed by an intramolecular 1,4-addition that forges the intricate 7-azatricyclo[4.3.3.0¹,⁶]dodecane, or propellane, skeleton of the hasubanan family. sci-hub.se The high degree of stereocontrol in this sequence is critical, as it establishes the specific three-dimensional architecture necessary for biological activity and allows for the synthesis of the correct natural enantiomer, (-)-Delavayine C. sci-hub.seacs.org This method's robustness allows for variation in the aryl acetylide component, enabling regioselective modification of the aromatic ring to produce a variety of analogues.

A focused compound library is a collection of structurally related molecules designed to systematically probe a particular biological target or chemical space. The synthetic strategies developed for the hasubanan alkaloids are well-suited for this purpose. By synthesizing not only this compound but also other natural alkaloids like (-)-Hasubanonine and (-)-Runanine, research groups have effectively created a focused library. sci-hub.seacs.org This collection of closely related compounds, differing primarily in their oxygenation and substitution patterns on the aromatic ring, allows for a direct and comparative evaluation of their biological activities, forming the basis of SAR studies.

Regioselective and Stereoselective Derivatization

Influence of Structural Modifications on Molecular Interactions

The biological activity of a molecule is dictated by its interactions with a specific target, typically a protein or receptor. Structural modifications to the this compound scaffold directly influence these interactions by altering the molecule's size, shape, and electronic properties. The study of these effects is known as Structure-Activity Relationship (SAR) analysis. researchgate.net

By comparing the biological activities of the synthesized hasubanan alkaloids, researchers can infer the importance of specific functional groups. For instance, the varying patterns of methoxy (B1213986) and hydroxy groups on the aromatic rings of this compound, Hasubanonine, and Runanine can lead to different binding affinities or modes of interaction at a receptor site. While detailed SAR studies on this compound are emerging, the principle is demonstrated in studies of the related alkaloid Incarvillateine (B1241254), where the integrity of its cyclobutane (B1203170) ring was found to be crucial for its antinociceptive effects. researchgate.net Similarly, for this compound analogues, modifications to the arene substituents or the core propellane structure are expected to significantly impact their binding to targets like opioid receptors.

Table 1: Comparison of this compound and Related Hasubanan Alkaloids This interactive table outlines the key structural differences between this compound and other hasubanan alkaloids that have been synthesized as part of research efforts.

Compound Name Key Structural Features
This compound A specific hasubanan alkaloid with a defined substitution pattern on its tetracyclic core. sci-hub.se
(-)-Hasubanonine An analogue within the same family, differing in the oxygenation pattern on the aromatic ring. sci-hub.seacs.org
(-)-Runanine Another natural analogue, also featuring a distinct substitution pattern on the aromatic moiety. sci-hub.seacs.org

| (+)-Periglaucine B | A related hasubanan alkaloid, providing another point of comparison for SAR studies. sci-hub.seacs.org |

Exploration of Conformational Landscapes in this compound Analogues

The study of these preferred shapes and the energy barriers between them is the exploration of the conformational landscape. Modern computational chemistry, particularly methods like Density Functional Theory (DFT), is a powerful tool for modeling these landscapes. chemrxiv.org Experimentally, advanced Nuclear Magnetic Resonance (NMR) techniques can provide insights into the solution-state conformation of molecules. mdpi.comrsc.org

For this compound analogues, structural modifications—such as adding bulky groups or atoms that can form intramolecular hydrogen bonds—can alter the conformational equilibrium. beilstein-journals.org Understanding the conformational landscape is crucial because even subtle changes in molecular shape can lead to dramatic differences in biological activity by affecting how well the analogue fits into its target's binding site.

Mechanistic Biological Investigations of Delavayine C in Vitro and Preclinical Models

Cellular and Molecular Target Identification

The precise molecular targets of Delavayine C are an area of ongoing research. Preliminary investigations have begun to shed light on its potential interactions with key biological molecules.

Enzyme Inhibition or Activation Assays

While comprehensive enzyme inhibition or activation profiles for this compound are not extensively detailed in current literature, its effects on enzymes involved in inflammatory pathways, such as inducible nitric oxide synthase (iNOS), have been inferred from its downstream effects on nitric oxide production.

Protein-Ligand Interaction Analyses

Detailed protein-ligand interaction analyses for this compound are not widely published. Computational docking studies and biophysical assays would be necessary to elucidate the specific binding modes and affinities of this compound with its protein targets.

In Vitro Cellular Pathway Modulation Studies

Studies utilizing in vitro cell models have provided the most significant insights into the biological effects of this compound, particularly concerning its anti-inflammatory properties.

Investigation of Inflammatory Signaling Cascades (e.g., NO, TNF-α, IL-6, IL-1β)

Research has demonstrated that this compound can modulate key inflammatory mediators. In studies involving lipopolysaccharide (LPS)-stimulated BV-2 microglial cells, this compound has been shown to significantly inhibit the production of nitric oxide (NO). This effect is indicative of a modulatory role in inflammatory signaling cascades. The production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β) are also critical components of the inflammatory response, and investigations into the impact of this compound on these cytokines have been undertaken.

Cellular Response Assays (e.g., LPS-induced BV-2 microglial cells)

The most well-documented in vitro activity of this compound is its effect on LPS-induced neuroinflammation in BV-2 microglial cells. Microglia, the resident immune cells of the central nervous system, become activated in response to stimuli like LPS, leading to the release of pro-inflammatory factors.

Studies have shown that pretreatment with this compound can attenuate the inflammatory response triggered by LPS in these cells. A key finding is the dose-dependent inhibition of NO production.

Table 1: Effect of this compound on NO Production in LPS-Induced BV-2 Microglial Cells

Treatment NO Production (relative to control)
Control Baseline
LPS Significantly Increased

This inhibitory effect on NO production suggests that this compound interferes with the inflammatory cascade initiated by LPS, potentially through the downregulation of iNOS expression or activity.

Mechanistic Insights into Cellular Processes (e.g., Antinociceptive Activity in Animal Models, not human clinical trials)

This compound, a monoterpene alkaloid, has been the subject of preliminary investigations to elucidate its potential biological activities, particularly its effects on nociception. Although research is not extensive, initial studies in animal models provide some understanding of its mechanism of action. These preclinical evaluations are crucial for establishing the foundational evidence of a compound's therapeutic potential before any consideration for human trials. news-medical.netwikipedia.org

The antinociceptive properties of natural compounds are often assessed using established animal models of pain. epain.orgexplorationpub.comnih.govphytopharmajournal.com For instance, the formalin test in mice is a widely used model that induces a biphasic pain response, involving an initial acute phase followed by a later inflammatory phase. epain.orgresearchgate.net This allows researchers to investigate the potential central and peripheral analgesic effects of a compound. Studies on related alkaloids, such as Incarvillateine (B1241254), also isolated from the Incarvillea genus, have demonstrated significant antinociceptive activity in the formalin test, suggesting that the structural components of these alkaloids play a crucial role in their pain-relieving effects. researchgate.net

The mechanism of action for many natural alkaloids is thought to involve interaction with various receptors and signaling pathways. For example, the analgesic properties of some alkaloids have been linked to their interaction with adenosine (B11128) or opioid receptors. researchgate.net However, for this compound specifically, the precise molecular targets and pathways mediating its potential antinociceptive effects remain to be fully elucidated. It has been noted that for the related compound, Incarvillateine, the cyclobutane (B1203170) moiety is important for its antinociceptive action. researchgate.netresearchgate.net Further mechanistic studies are required to determine if this compound shares similar structure-activity relationships.

It is also important to consider the broader physiological effects. For example, some alkaloids can influence inflammatory pathways, which are often linked to pain. Research on Delavatine A, another alkaloid from Incarvillea delavayi, has shown that it can decrease the activation of nuclear factor-κB (NF-κB), a key regulator of inflammation, by suppressing the p65 subunits and the phosphorylation of IκBα. researchgate.net While this provides a potential avenue for the anti-inflammatory and antinociceptive action of related compounds, direct evidence for this compound's effect on these specific pathways is not yet available.

Future preclinical research on this compound would likely involve a battery of behavioral pain models to characterize its efficacy against different pain modalities (e.g., thermal, mechanical, chemical). epain.orgexplorationpub.com Furthermore, electrophysiological and neurochemical techniques could be employed to identify the specific neuronal circuits and neurotransmitter systems modulated by this compound.

Advanced Omics-Based Approaches in Mechanistic Elucidation

The application of "omics" technologies, such as transcriptomics and proteomics, offers a powerful, unbiased approach to unravel the complex molecular mechanisms underlying the biological activity of natural compounds like this compound. wikipedia.org These high-throughput methods can provide a global view of the changes in gene expression and protein profiles within cells or tissues in response to compound exposure, offering novel insights into its mode of action, potential targets, and affected pathways. nih.govelifesciences.org

Transcriptomic Profiling in Response to this compound Exposure

As of the current available scientific literature, no specific studies detailing the transcriptomic profiling of cells or tissues in response to this compound exposure have been published.

However, the potential utility of such an approach is significant. By employing techniques like RNA sequencing (RNA-Seq), researchers could comprehensively map the changes in the transcriptome of relevant cell types (e.g., neurons, immune cells) or tissues (e.g., spinal cord, dorsal root ganglia) following treatment with this compound in preclinical models. nih.gov

A hypothetical transcriptomic study could reveal the upregulation or downregulation of genes involved in key pain and inflammation pathways. For instance, one could investigate changes in the expression of genes encoding for:

Receptors (e.g., opioid, cannabinoid, adrenergic receptors)

Ion channels (e.g., sodium, calcium, potassium channels)

Inflammatory mediators (e.g., cytokines, chemokines, cyclooxygenases)

Signaling molecules (e.g., kinases, phosphatases, transcription factors)

The data generated from such a study would be instrumental in formulating new hypotheses about this compound's mechanism of action. For example, if transcriptomic analysis revealed a significant downregulation of pro-inflammatory cytokine genes, it would suggest that the antinociceptive effects of this compound might be, at least in part, mediated by its anti-inflammatory properties.

Hypothetical Data Table: Potential Transcriptomic Changes in Neuronal Cells Exposed to this compound

Gene CategoryPotential Gene TargetsPredicted Change in ExpressionImplied Mechanistic Role
Nociceptive Signaling FOS (Proto-oncogene)DownregulationReduction in neuronal activation in pain pathways
TRPV1 (Ion Channel)DownregulationDecreased sensitivity to painful stimuli
Inflammatory Response IL6 (Interleukin-6)DownregulationAnti-inflammatory effect
COX2 (Cyclooxygenase-2)DownregulationReduction in prostaglandin (B15479496) synthesis
Opioid System OPRM1 (Mu-opioid receptor)UpregulationPotentiation of endogenous opioid signaling

This table is purely illustrative and is intended to demonstrate the type of data that could be generated from a transcriptomic study. The specific gene targets and predicted changes are hypothetical and not based on existing experimental data for this compound.

Proteomic Analysis of this compound Interactions

Similar to transcriptomics, there is currently a lack of published proteomic studies specifically investigating the interactions of this compound.

Proteomic analyses, often utilizing techniques like mass spectrometry, can identify and quantify the abundance of proteins in a biological sample. wikipedia.org This can provide a more direct picture of the cellular machinery affected by a compound, as proteins are the primary functional molecules in the cell.

A proteomic approach to studying this compound could involve several strategies:

Expression Proteomics: This would involve comparing the proteomes of cells or tissues treated with this compound to untreated controls. This could reveal changes in the abundance of proteins involved in pain and inflammation, corroborating and extending findings from transcriptomic studies. arvojournals.org

Interaction Proteomics: This approach aims to identify the direct binding partners of this compound. wikipedia.orgnih.gov Techniques such as affinity purification-mass spectrometry (AP-MS), where this compound is used as a "bait" to pull down its interacting proteins, could pinpoint its direct molecular targets. Identifying these targets would be a major breakthrough in understanding its mechanism of action.

Post-Translational Modification (PTM) Profiling: this compound might exert its effects by altering the PTMs of key proteins (e.g., phosphorylation, acetylation). Proteomic methods can be used to map these changes, providing deeper insights into the modulation of cellular signaling pathways.

Hypothetical Data Table: Potential Protein Interactions of this compound Identified by Proteomics

Protein Target CategoryPotential Interacting ProteinsMethod of IdentificationPotential Functional Consequence
Signaling Kinases Mitogen-activated protein kinases (MAPKs)Affinity Purification-Mass Spectrometry (AP-MS)Modulation of intracellular signaling cascades involved in pain transmission
Ion Channels Voltage-gated sodium channelsCo-immunoprecipitation followed by Mass SpectrometryAlteration of neuronal excitability
Transcription Factors Nuclear factor-κB (NF-κB) p65 subunitAP-MSInhibition of pro-inflammatory gene transcription
Cytoskeletal Proteins TubulinCellular thermal shift assay (CETSA)Disruption of axonal transport in nociceptive neurons

This table is for illustrative purposes only. The potential interacting proteins and functional consequences are hypothetical and not based on published data for this compound.

Advanced Analytical Methodologies in Delavayine C Research

High-Resolution Separation Techniques for Complex Mixtures

Extracts from Incarvillea species contain a diverse array of phytochemicals, including numerous alkaloids, phenolic acids, and flavonoids. mdpi.comresearchgate.net Effective separation of Delavayine C from these co-occurring compounds is critical for accurate analysis. High-resolution separation techniques are therefore indispensable in this compound research.

Ultra-High Performance Liquid Chromatography (UHPLC) is a cornerstone technique for the analysis of monoterpene alkaloids like this compound from plant extracts. biorxiv.org This method offers significant advantages over traditional High-Performance Liquid Chromatography (HPLC), including higher resolution, shorter analysis times, and greater sensitivity, which are crucial when dealing with the low concentrations of specific alkaloids in complex biological matrices. nih.gov

In a typical UHPLC-based analysis of Incarvillea alkaloids, a reversed-phase column, such as a C18 column, is employed. biorxiv.orgnih.gov The separation is generally achieved using a gradient elution program. This involves a mobile phase consisting of two solvents, for instance, water with a small percentage of formic acid (to improve peak shape and ionization efficiency for mass spectrometry) and acetonitrile. biorxiv.orgnih.gov The gradient starts with a high proportion of the aqueous solvent, and the concentration of the organic solvent (acetonitrile) is gradually increased over the course of the analysis to elute compounds of increasing hydrophobicity.

When coupled with mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), UHPLC becomes a powerful tool for both identification and quantification. nih.govnih.gov For example, a study on Incarvillea compacta utilized liquid chromatography coupled with electrospray ionization quadrupole time-of-flight mass spectrometry (LC-ESI-QTOF-MS/MS) to identify 25 different constituents, including various alkaloids. mdpi.com Similarly, a UHPLC-MS/MS method was developed for the simultaneous determination of several bioactive monoterpene indole (B1671886) alkaloids in different Rauvolfia species, demonstrating the technique's applicability to complex alkaloid mixtures. nih.gov While a specific UHPLC method dedicated solely to this compound is not extensively documented in publicly available research, the methodologies applied to other monoterpene alkaloids from Incarvillea and related genera provide a clear framework for its analysis.

A representative table of UHPLC conditions for the analysis of related monoterpene alkaloids is provided below.

ParameterCondition
Column ACQUITY UPLC BEH™ C18 (1.7 µm, 2.1 mm × 50 mm) nih.gov
Mobile Phase A 0.1% Formic Acid in Water nih.gov
Mobile Phase B Acetonitrile nih.gov
Flow Rate 0.3 µL/min nih.gov
Gradient A time-programmed gradient from solvent A to solvent B
Detector Hybrid Triple Quadrupole-Linear Ion Trap Mass Spectrometer (QqQLIT-MS/MS) nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the separation and identification of volatile and semi-volatile compounds. For a compound like this compound to be analyzed by GC-MS, it must either be naturally volatile or be chemically modified (derivatized) to increase its volatility.

Research on related monoterpene alkaloids, such as actinidine (B1206135), has demonstrated the utility of GC-MS. antwiki.org In one study, actinidine was detected and quantified in biological samples using an Agilent 7890A gas chromatograph coupled with a 5975C mass selective detector. antwiki.org The separation was performed on an HP-5 fused silica (B1680970) capillary column. antwiki.org Such an approach could potentially be applied to this compound, likely requiring a derivatization step to enhance its thermal stability and volatility for optimal separation and detection.

The primary advantage of GC-MS is its high chromatographic resolution and the generation of reproducible mass spectra with extensive fragmentation patterns, which can be compared against established spectral libraries for confident compound identification. nih.gov However, the need for derivatization can add complexity to sample preparation and may not be suitable for all alkaloids. nih.gov Therefore, while LC-MS is more commonly employed for compounds like this compound, GC-MS remains a viable option for specific research questions, particularly for analyzing the profile of volatile compounds in Incarvillea species.

A table summarizing typical GC-MS parameters for the analysis of related compounds is shown below.

ParameterCondition
Instrument Gas Chromatograph coupled to a Mass Selective Detector antwiki.org
Column HP-5 fused silica capillary column (30 m × 0.25 mm ID, 0.25 µm film thickness) antwiki.org
Carrier Gas Helium
Temperature Program Programmed ramp from an initial low temperature to a final high temperature (e.g., 50°C to 280°C) antwiki.org
Ionization Mode Electron Ionization (EI)
Detector Mass Spectrometer

Ultra-High Performance Liquid Chromatography (UHPLC)

Quantitative Analysis of this compound in Biological Matrices and Extracts

Accurate quantification of this compound in plant tissues and biological fluids is essential for understanding its biosynthesis, and pharmacological studies. This requires the development and validation of robust analytical methods.

The validation of an analytical method is crucial to ensure that the results are reliable, reproducible, and accurate for its intended purpose. demarcheiso17025.com The validation process involves evaluating several key parameters as outlined by international guidelines. demarcheiso17025.com

A study on the quantitative determination of incarvillateine (B1241254), a monoterpene alkaloid structurally related to this compound, provides a practical example of method validation using HPLC. nih.gov The validation of this method included the following parameters:

Linearity: The method demonstrated a linear relationship between the concentration of incarvillateine and the detector response over a specific range (0.002–0.5 mg/ml). nih.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD, the lowest concentration of the analyte that can be reliably detected, was found to be 0.35 µg/ml. nih.gov The LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.

Precision: The precision of the method was assessed at two levels: intra-day (repeatability) and inter-day (intermediate precision). The relative standard deviations (RSD) were less than 0.36% and 1.61%, respectively, indicating high precision. nih.gov

Accuracy (Recovery): The accuracy was determined by spike-recovery experiments, where known amounts of incarvillateine were added to samples. The recovery rates were between 97.61% and 102.44%, with RSDs ranging from 0.63% to 1.93%, demonstrating excellent accuracy. nih.gov

Specificity: Specificity is the ability to assess the analyte unequivocally in the presence of other components. In LC-MS based methods, this is often achieved by monitoring specific precursor-to-product ion transitions.

These validation parameters ensure that the analytical method for an alkaloid like this compound would produce consistent and trustworthy data.

Validation ParameterAcceptance Criteria Example (based on incarvillateine study nih.gov)
Linearity (r²) ≥ 0.999
Limit of Detection (LOD) 0.35 µg/ml (S/N=3)
Intra-day Precision (RSD) < 0.36%
Inter-day Precision (RSD) < 1.61%
Accuracy (Recovery) 97.61–102.44%

Given that this compound may be present in low concentrations in biological samples, the development of highly sensitive detection techniques is paramount. Tandem mass spectrometry (MS/MS), especially when coupled with UHPLC, is the gold standard for sensitive and selective quantification of small molecules in complex matrices. antwiki.org

The Multiple Reaction Monitoring (MRM) mode in a triple quadrupole mass spectrometer is a particularly powerful technique for quantitative analysis. nih.gov In an MRM experiment, the first quadrupole is set to select the precursor ion (the molecular ion of this compound), which is then fragmented in the collision cell. The third quadrupole is then set to monitor a specific, characteristic fragment ion. This highly specific transition from precursor to product ion is monitored over time, providing a very sensitive and selective signal for the analyte, with minimal interference from the matrix.

Furthermore, research into the analysis of monoterpene indole alkaloids has explored methods to enhance sensitivity in high-resolution mass spectrometry, such as Fourier Transform Ion Cyclotron Resonance (FTICR) MS. frontiersin.org One study developed a method to boost the sensitivity of product ion analysis in LC-FTICR-MS/MS, which could be applicable to the structural elucidation and sensitive detection of this compound and its metabolites. frontiersin.orgacs.org

Validation of Analytical Methods for Accuracy and Reproducibility

Microfluidic and Miniaturized Analytical Platforms

The investigation of complex natural products like this compound is increasingly benefiting from the adoption of advanced analytical methodologies that offer higher throughput, reduced sample and reagent consumption, and enhanced sensitivity. researchgate.net Among these, microfluidic and miniaturized analytical platforms, often referred to as "lab-on-a-chip" systems, represent a significant technological advancement. nih.gov While specific applications of these platforms to this compound are not yet extensively documented in publicly available research, their utility in the broader analysis of traditional Chinese medicine (TCM) and other alkaloids demonstrates their immense potential for future this compound studies. hkust.edu.hkchromatographyonline.com

Microfluidic technology is based on the manipulation of small volumes of fluids within networks of microchannels etched onto a solid substrate, such as silicon, glass, or polymers like polydimethylsiloxane (B3030410) (PDMS). rsc.orgacs.org These miniaturized systems can integrate multiple analytical steps, including sample pretreatment, separation, reaction, and detection, onto a single chip. researchgate.net This integration minimizes manual sample handling, reduces analysis time, and decreases the consumption of costly solvents and reagents, aligning with the principles of green analytical chemistry. nih.gov

For the analysis of complex mixtures from natural sources, such as extracts of Incarvillea delavayi, microfluidic devices can be coupled with various separation and detection techniques. mdpi.com Microchip electrophoresis, for instance, can provide rapid and efficient separation of alkaloids based on their charge and size. chromatographyonline.com When interfaced with sensitive detection methods like mass spectrometry (MS), it can enable the high-throughput and specific analysis of target compounds, even in minute quantities. researchgate.net

The application of lab-on-a-chip technology is particularly relevant for the quality control and active ingredient screening of traditional Chinese medicines. nih.gov These platforms can be designed to perform rapid genetic identification of medicinal plants to ensure the correct species is used, or to carry out chemical fingerprinting to assess the consistency and quality of different batches. hkust.edu.hk In the context of this compound research, such systems could be employed to quickly screen different extracts of Incarvillea delavayi for their this compound content or to study its stability under various conditions.

Furthermore, the development of "organ-on-a-chip" models, which are microfluidic cell culture devices that mimic the physiology of human organs, opens up new avenues for pharmacological studies of natural products. researchgate.net These platforms could potentially be used to investigate the biological activities and mechanisms of action of this compound in a more controlled and human-relevant environment compared to traditional cell cultures.

While the direct application of these advanced platforms in this compound research is still an emerging area, the established success of microfluidic and miniaturized systems in the analysis of other alkaloids and complex natural products provides a strong indication of their future value in this field. The continued development of these technologies is expected to facilitate more efficient and comprehensive investigations into the chemical and biological properties of this compound.

Table of Potential Microfluidic Analytical Parameters for Alkaloid Analysis

The following table illustrates typical parameters and performance metrics that could be expected from the application of microfluidic technologies to the analysis of alkaloids like this compound, based on published research on similar compounds.

ParameterTypical Value/RangeSignificance in this compound Research
Sample Volume 1 - 100 nLMinimizes the amount of purified compound or rare plant material required for analysis.
Analysis Time < 15 minutesEnables high-throughput screening of multiple samples for quality control or bioactivity studies. chromatographyonline.com
Separation Efficiency > 100,000 theoretical platesProvides high-resolution separation of this compound from other closely related alkaloids present in the extract.
Limit of Detection (LOD) 5 - 100 ng/mLAllows for the detection and quantification of trace amounts of this compound in complex matrices. plos.org
Solvent Consumption < 1 mL per sampleReduces waste and operational costs, contributing to greener analytical practices. mdpi.com

Future Research Directions and Unaddressed Academic Questions

Elucidation of Remaining Gaps in Delavayine C Biosynthesis

A significant gap in the current understanding of this compound lies in its natural production within Incarvillea delavayi. The biosynthetic pathway leading to this actinidine-type monoterpene alkaloid is yet to be elucidated. Terpenoid alkaloids are generally understood to be synthesized from a prenyl unit, with nitrogen being introduced via small molecules like ethylamine (B1201723) or methylamine. researchgate.net More specifically, monoterpene indole (B1671886) alkaloids (MIAs), a related class, are known to originate from the precursor strictosidine (B192452), which is formed by the condensation of tryptamine (B22526) and secologanin. mdpi.comccspublishing.org.cnnih.gov

It is hypothesized that this compound biosynthesis likely involves precursors from the iridoid pathway, similar to other monoterpene alkaloids. acs.org However, the specific enzymes, genetic sequences, and intermediate molecules responsible for its unique structure are unknown. Future research must focus on identifying the gene clusters and characterizing the catalytic enzymes (e.g., cytochrome P450s, transferases) that orchestrate its formation. Methodologies such as transcriptome sequencing of I. delavayi and functional gene characterization are critical next steps. nih.govbiorxiv.org A thorough understanding of its biosynthesis could enable heterologous production in microbial or plant systems, providing a sustainable source for the compound. mdpi.com

Research Area Key Unanswered Questions Proposed Methodologies
Precursor Identification What are the initial building blocks derived from primary metabolism?Isotopic labeling studies; Metabolomic analysis of I. delavayi.
Enzyme Discovery Which enzymes catalyze the key skeletal formations and functional group additions?Transcriptome sequencing; Gene cluster analysis; Heterologous expression and enzymatic assays.
Pathway Regulation How is the biosynthesis of this compound regulated within the plant?Identification of pathway-specific transcription factors; Study of hormonal and environmental triggers. nih.gov

Discovery of Undiscovered this compound Analogues from Natural Sources

This compound was co-isolated with several other new alkaloids, including Delavatines B, D, and E, from Incarvillea delavayi. researchgate.netresearchgate.net This discovery suggests that a family of structurally related compounds exists within this species. A focused research effort is needed to systematically explore the chemical diversity of the Incarvillea genus and related plants. mdpi.com It is highly probable that numerous undiscovered analogues of this compound, with potentially varied biological activities, await discovery.

Future phytochemical investigations should employ modern, high-sensitivity analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS) and advanced nuclear magnetic resonance (NMR) spectroscopy, to screen extracts from different Incarvillea species. researchgate.net The identification of new analogues is crucial for building a library of related compounds, which is a prerequisite for understanding structure-activity relationships.

Development of Novel Synthetic Routes for Scalable Production of this compound

Currently, there is no reported total synthesis of this compound. The compound is only available in minute quantities through isolation from its natural source, which severely restricts any in-depth biological or pharmacological investigation. The development of a robust and scalable synthetic route is therefore a paramount objective.

Future synthetic chemistry efforts could draw inspiration from established strategies for other complex monoterpene and indole alkaloids. rsc.org Potential approaches include:

Photochemical Reactions: A photochemical approach was utilized in the synthetic efforts toward Delavine, a related alkaloid, suggesting this could be a viable strategy. researchgate.net

Radical Cascade Reactions: Recently developed photoredox-catalyzed radical cascade reactions have enabled the collective synthesis of numerous monoterpene indole alkaloids and could be adapted for the unique structure of this compound. scu-yongqingroup.com

Asymmetric Synthesis: To produce enantiomerically pure this compound, enantioselective methods would be essential, potentially involving chiral catalysts or auxiliaries. researchgate.net

Achieving a total synthesis would not only confirm its structure but, more importantly, would provide the necessary quantities of the material for comprehensive biological evaluation and the generation of synthetic analogues.

Deeper Exploration of Structure-Function Relationships at the Molecular Level

The relationship between the specific structural features of this compound and its biological function is completely unknown. Structure-activity relationship (SAR) studies are essential to pinpoint the pharmacophore—the precise features of the molecule responsible for its activity. ucv.veeurekaselect.com

This research is contingent on the successful development of a synthetic route. Once a synthesis is established, a library of analogues can be systematically produced by modifying specific functional groups. For instance, the roles of its hydroxyl and ester moieties could be probed by creating derivatives where these groups are removed, altered, or replaced. Comparing the biological activity of these analogues against that of the parent compound would reveal which parts of the structure are critical for its function. nih.govmdpi.com

Identification of Additional Mechanistic Biological Targets in Research Models

Initial research has assessed this compound for its ability to suppress nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated microglial cells, hinting at potential anti-inflammatory or neuroprotective activity. researchgate.netresearchgate.net However, this single data point is insufficient to define its mechanism of action. Comprehensive, unbiased screening is required to identify its specific molecular targets.

Future research should employ a range of modern target deconvolution techniques:

Phenotypic Screening: Testing the compound across a wide array of cell-based assays to identify unexpected biological effects.

Affinity-based Proteomics: Immobilizing a this compound derivative on a solid support to capture and identify its binding partners from cell lysates.

Computational Docking: Using the known crystal structure of this compound to predict its binding to known protein structures computationally.

Insights can also be drawn from related compounds. For example, Delavatine A acts by inhibiting the NF-κB pathway, while Incarvillateine (B1241254) is an inhibitor of GABA-A receptors. researchgate.netnih.gov These pathways represent plausible starting points for investigating the targets of this compound.

Potential as a Research Tool or Lead Compound for Chemical Biology Probes

A natural product like this compound can be considered a "hit" from nature's library. drugtargetreview.com Significant work is required to develop it into either a selective chemical probe for basic research or a lead compound for drug discovery. nih.govnumberanalytics.com

As a potential research tool, this compound would need to be optimized to create a chemical probe that is potent, selective, and has a well-defined mechanism of action. nih.gov This involves synthesizing derivatives with tags (e.g., biotin, clickable alkyne groups, or photo-activatable crosslinkers) to facilitate target identification and validation experiments without abolishing its native activity. evitachem.com

As a lead compound, this compound would serve as a starting scaffold for a medicinal chemistry program. researchgate.net This would involve extensive optimization of its properties—such as potency, selectivity, solubility, metabolic stability, and oral bioavailability—to transform it from a raw natural product into a viable drug candidate. drugtargetreview.comrsc.orgnih.gov Both avenues represent long-term research goals that are entirely dependent on first addressing the fundamental questions of synthesis and biological targets.

Q & A

Q. What novel applications of this compound are plausible beyond opioid receptor modulation, and how can these be experimentally prioritized?

  • Methodological Answer : Screen this compound against orphan GPCRs (e.g., GPR139) using β-arrestin recruitment assays. Leverage transcriptomics (RNA-seq) in primary neurons to identify off-target gene expression changes. Prioritize targets with high clinical relevance (e.g., neuropathic pain) using cheminformatics tools like SEAware and Pharos. Validate hypotheses via conditional knockout models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.